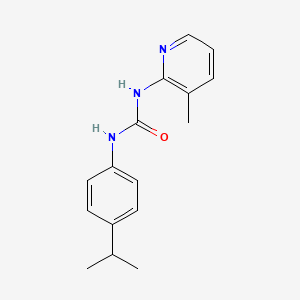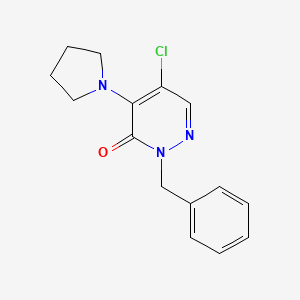![molecular formula C20H21N3O2S B5310235 1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that involves binding to specific receptors in the body. Through scientific research, this compound has been shown to have both biochemical and physiological effects, with potential advantages and limitations for use in laboratory experiments. In
作用机制
The mechanism of action of 1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol involves binding to specific receptors in the body. This compound has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitter release and neuronal activity. By binding to these receptors, this compound may modulate the activity of certain neurotransmitters and affect neuronal function.
Biochemical and Physiological Effects:
Through scientific research, 1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol has been shown to have both biochemical and physiological effects. This compound has been found to inhibit the growth of certain cancer cells and to have antiviral activity against certain viruses. In addition, this compound has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Through its binding to specific receptors in the body, this compound may modulate the activity of certain neurotransmitters and affect neuronal function.
实验室实验的优点和局限性
The use of 1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol in laboratory experiments has both advantages and limitations. One advantage is that this compound has been shown to have potential therapeutic applications, which makes it an attractive target for research. In addition, the synthesis of this compound has been optimized to yield high purity and high yield, which makes it easier to work with in the laboratory. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the use of this compound in laboratory experiments may be limited by its availability and cost.
未来方向
There are many future directions for research on 1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol. One direction is to further explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate the mechanism of action of this compound in more detail, in order to better understand how it affects neurotransmitter release and neuronal activity. In addition, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Overall, the potential therapeutic applications of 1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol make it an important target for scientific research.
合成方法
The synthesis of 1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol has been achieved using various methods. One such method involves the reaction of 2-methylquinoline-6-carbaldehyde with 1-(3-aminopropyl)thiophene-2-carboxamide in the presence of a reducing agent and a solvent. Another method involves the reaction of 2-methylquinoline-6-carbaldehyde with 1-(3-aminopropyl)thiophene-2-carboxylic acid in the presence of a coupling agent and a solvent. These methods have been optimized to yield high purity and high yield of the desired compound.
科学研究应用
1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol has been studied for its potential therapeutic applications. It has been found to have activity against certain types of cancer cells, as well as against certain viral infections. In addition, this compound has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Through scientific research, the potential therapeutic applications of this compound are still being explored.
属性
IUPAC Name |
(3-aminothiophen-2-yl)-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-2-3-14-12-15(4-5-17(14)22-13)20(25)7-9-23(10-8-20)19(24)18-16(21)6-11-26-18/h2-6,11-12,25H,7-10,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYVUWBASDBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4=C(C=CS4)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide hydrochloride](/img/structure/B5310182.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)

![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)

![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
![methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)